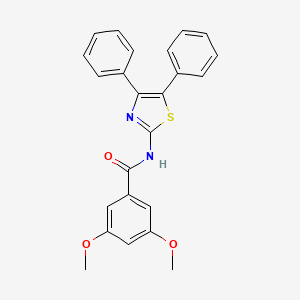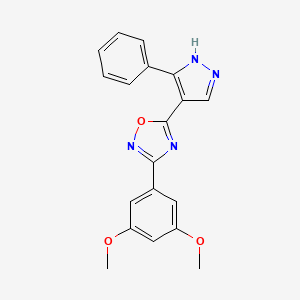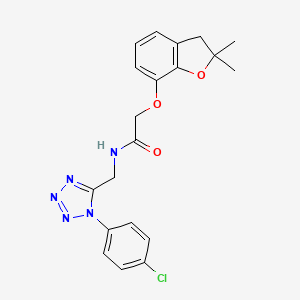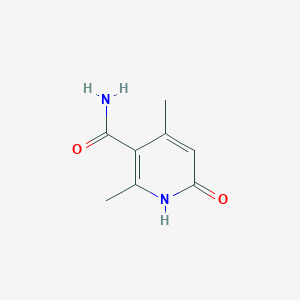
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMTB belongs to the class of thiazole-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. It has also been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the process of programmed cell death. Additionally, N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has been found to possess anti-microbial activity by inhibiting the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It exhibits potent biological activities at relatively low concentrations, making it a cost-effective research tool. However, there are also some limitations associated with the use of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has been found to exhibit some cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. One area of interest is the development of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide analogs with improved potency and selectivity. Another area of interest is the elucidation of the mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, which may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to investigate the potential applications of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide in the treatment of various inflammatory diseases, cancer, and microbial infections.
Synthesis Methods
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a multi-step process that involves the reaction of 2-aminothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with diphenylphosphoryl azide to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has been found to possess anti-microbial activity against a wide range of bacterial and fungal strains.
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-19-13-18(14-20(15-19)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCPWCTLSFZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)
![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2951409.png)
![7-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2951411.png)


![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)



![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)